

# Saquinavir: A Technical Overview of the First HIV Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Saquinavir |           |
| Cat. No.:            | B15603154  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Saquinavir** (brand name Invirase) holds a landmark position in the history of antiretroviral therapy. Developed by Hoffmann-La Roche, it was the first human immunodeficiency virus (HIV) protease inhibitor to be approved by the U.S. Food and Drug Administration (FDA) in 1995.[1][2] This pivotal event ushered in the era of highly active antiretroviral therapy (HAART), transforming HIV/AIDS from a fatal diagnosis into a manageable chronic condition.[2][3] **Saquinavir**'s development was a triumph of rational drug design, targeting a crucial enzyme in the HIV life cycle.[4] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental data related to **Saquinavir**.

## **Discovery and Development**

The journey of **Saquinavir** from concept to clinic was a multi-year endeavor rooted in the understanding of the HIV life cycle. The identification of the HIV protease as an essential enzyme for viral maturation provided a key therapeutic target.

### **Key Milestones:**

- 1988: **Saquinavir** is patented.[2]
- 1989: Phase I clinical trials for **Saquinavir** begin.[4]

### Foundational & Exploratory





- December 6, 1995: The FDA grants accelerated approval for **Saquinavir** (as Invirase, a hard-gel capsule), making it the first approved HIV protease inhibitor.[1][2]
- October 4, 1996: **Saquinavir** receives approval from the European Medicines Agency (EMA).[1]
- November 7, 1997: A soft-gel capsule formulation, Fortovase, is approved by the FDA for improved bioavailability.[2]
- Post-approval: The co-administration with ritonavir, another protease inhibitor that inhibits the cytochrome P450 3A4 (CYP3A4) enzyme responsible for **Saquinavir**'s metabolism, becomes standard practice to significantly boost its plasma concentrations.[2][5]













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Saquinavir Wikipedia [en.wikipedia.org]
- 3. niaid.nih.gov [niaid.nih.gov]
- 4. Discovery and development of HIV-protease inhibitors Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Saquinavir Mesylate? [synapse.patsnap.com]
- To cite this document: BenchChem. [Saquinavir: A Technical Overview of the First HIV Protease Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603154#discovery-and-development-history-of-saquinavir]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com